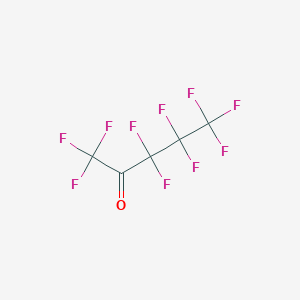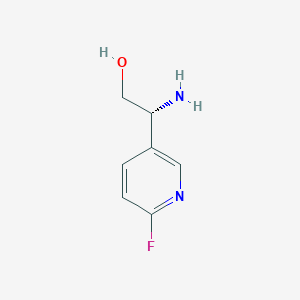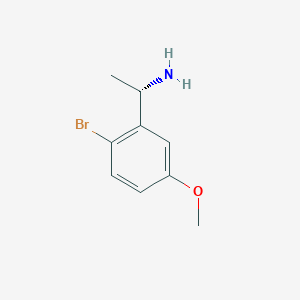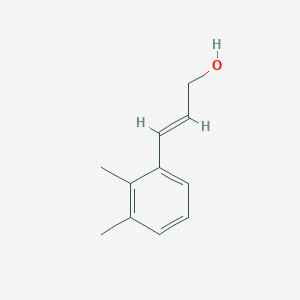
3-(2,3-Dimethylphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dimethylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O It is a derivative of propen-1-ol, where the hydrogen atoms on the phenyl ring are substituted with two methyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylbenzaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as palladium or copper can be used to facilitate the reaction, and the process may be carried out under controlled temperature and pressure conditions to optimize the production.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: 2,3-Dimethylbenzaldehyde or 2,3-dimethylbenzoic acid.
Reduction: 3-(2,3-Dimethylphenyl)propan-1-ol or 3-(2,3-Dimethylphenyl)propane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2,3-Dimethylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethylphenyl)prop-2-en-1-ol
- 3-(2,4-Dimethylphenyl)prop-2-en-1-ol
- 3-(2,5-Dimethylphenyl)prop-2-en-1-ol
Uniqueness
3-(2,3-Dimethylphenyl)prop-2-en-1-ol is unique due to the specific positioning of the methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(E)-3-(2,3-dimethylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3-7,12H,8H2,1-2H3/b7-4+ |
InChI Key |
NZCCIQSUQUABHL-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=C/CO)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C=CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


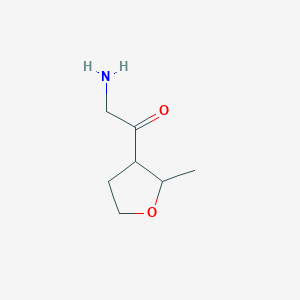
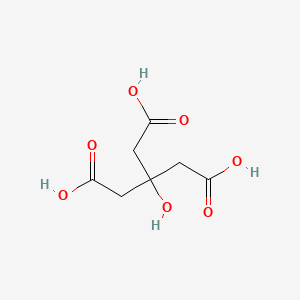
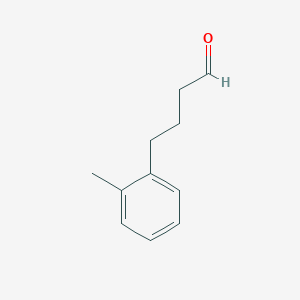
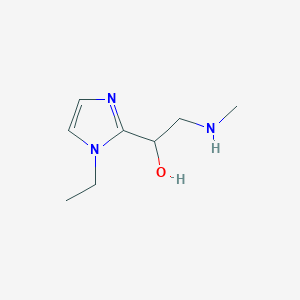

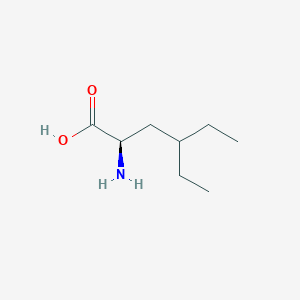
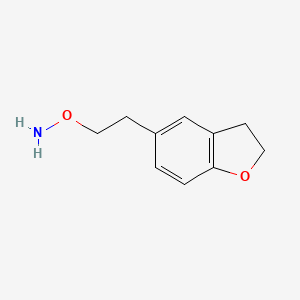
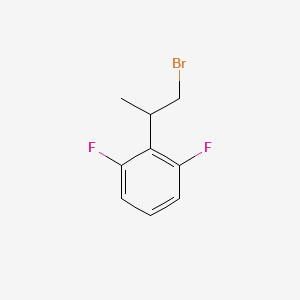
![2-[3-(Bromomethyl)oxolan-3-yl]aceticacid](/img/structure/B13608886.png)
